



Application Note: Quantitative Proteomics Workflow Using DL-Methionine-D3 Metabolic Labeling

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Compound of Interest		
Compound Name:	DL-METHIONINE-D3	
Cat. No.:	B3044143	Get Quote

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Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This application note details a quantitative proteomics workflow utilizing **DL-Methionine-D3**, a deuterated form of the essential amino acid methionine, for accurate relative and absolute protein quantification.

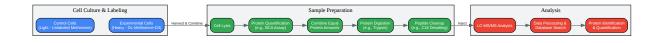
Methionine, as an essential amino acid, is an integral component of protein synthesis and its metabolic product, S-adenosylmethionine (SAM), is the primary methyl group donor for methylation of proteins and DNA.[5][6] The use of a deuterated version, **DL-Methionine-D3**, where the three hydrogen atoms of the methyl group are replaced by deuterium, introduces a 3 Dalton mass shift for each methionine residue in a peptide. This mass difference allows for the direct comparison of protein abundance between different cell populations (e.g., control vs. treated) within a single mass spectrometry experiment, minimizing experimental variability and enhancing quantitative accuracy.[7]

This workflow is applicable to a wide range of research areas, including drug discovery, biomarker identification, and the elucidation of cellular signaling pathways.



Experimental Workflow Overview

The overall experimental workflow for quantitative proteomics using **DL-Methionine-D3** is depicted below. It involves the metabolic labeling of cells, sample preparation, mass spectrometry analysis, and data processing.



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Quantitative proteomics workflow using **DL-Methionine-D3**.

Detailed Experimental Protocols Protocol 1: Metabolic Labeling of Adherent Cells with DL-Methionine-D3

Materials:

- DMEM for SILAC (lacking L-methionine, L-lysine, L-arginine)
- Dialyzed Fetal Bovine Serum (dFBS)
- L-Lysine and L-Arginine
- DL-Methionine (for "light" medium)
- **DL-Methionine-D3** (for "heavy" medium)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates



· Adherent cell line of interest

Procedure:

- Preparation of "Light" and "Heavy" SILAC Media:
 - Reconstitute DMEM for SILAC according to the manufacturer's instructions.
 - Supplement the medium with 10% dFBS and 1% Penicillin-Streptomycin.
 - Add L-Lysine and L-Arginine to their normal physiological concentrations.
 - For the "Light" medium, add DL-Methionine to a final concentration of 15 mg/L.
 - For the "Heavy" medium, add **DL-Methionine-D3** to a final concentration of 15 mg/L.
 - Filter-sterilize both media using a 0.22 μm filter.
- Cell Culture and Labeling:
 - Culture the cells in standard complete DMEM until they reach 70-80% confluency.
 - For the "heavy" labeled population, aspirate the standard medium, wash the cells once with PBS, and replace it with the "Heavy" SILAC medium.
 - For the "light" labeled population, aspirate the standard medium, wash the cells once with PBS, and replace it with the "Light" SILAC medium.
 - Culture the cells for at least five to six cell divisions to ensure near-complete incorporation
 of the labeled amino acid. The doubling time of the cell line will determine the total culture
 time.
 - Optional: To verify labeling efficiency, a small aliquot of cells can be harvested after 3-4 passages, protein extracted, digested, and analyzed by mass spectrometry to confirm >95% incorporation of **DL-Methionine-D3**.
- Experimental Treatment:



 Once labeling is complete, the "heavy" labeled cells can be subjected to the experimental treatment (e.g., drug exposure), while the "light" labeled cells serve as the control.

Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup

Materials:

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate
- · Formic acid
- Acetonitrile
- C18 desalting spin columns

Procedure:

- Cell Lysis and Protein Extraction:
 - Harvest the "light" and "heavy" labeled cells separately by scraping into ice-cold PBS.
 - Centrifuge the cell suspensions at 500 x g for 5 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellets in lysis buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.



- Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification:
 - Determine the protein concentration of both the "light" and "heavy" lysates using a BCA protein assay.
- Protein Mixing and Reduction/Alkylation:
 - Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 100 μg of each).
 - Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
 - Cool the sample to room temperature.
 - Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
- In-Solution Trypsin Digestion:
 - Dilute the protein mixture with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
 - Add trypsin at a 1:50 (trypsin:protein) ratio.
 - Incubate overnight at 37°C.
- Peptide Desalting:
 - Acidify the peptide solution with formic acid to a final concentration of 0.1%.
 - Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
 - Elute the peptides and dry them in a vacuum centrifuge.
 - Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.



Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.

Table 1: Example of Quantified Proteins in a **DL-Methionine-D3** Experiment

Protein Accession	Gene Symbol	Protein Name	Heavy/Light Ratio	p-value	Regulation
P04637	TP53	Cellular tumor antigen p53	2.15	0.001	Upregulated
P60709	АСТВ	Actin, cytoplasmic 1	1.02	0.89	Unchanged
Q06609	MAPK1	Mitogen- activated protein kinase 1	0.45	0.005	Downregulate d
P31749	AKT1	RAC-alpha serine/threoni ne-protein kinase	1.89	0.012	Upregulated
P15056	BRAF	Serine/threon ine-protein kinase B-raf	0.98	0.75	Unchanged

Table 2: Peptides Identified and Quantified for MAPK1

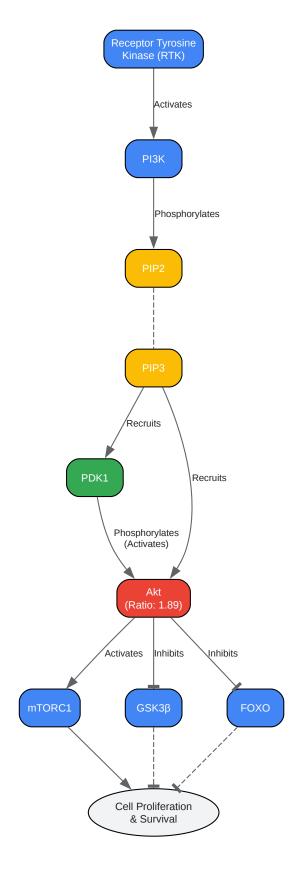


Peptide Sequence	Precursor m/z (Light)	Precursor m/z (Heavy)	Heavy/Light Ratio
YIVQDLMETDLYK	682.32	683.82	0.48
TFLGTEYVATR	609.30	609.30	1.01
VAIKKILNHPTC	675.91	675.91	0.99
DLKPSNLLINTTMDD VQAK	1021.51	1023.01	0.42

Signaling Pathway Analysis

A common application of this workflow is to study the perturbation of cellular signaling pathways upon drug treatment. For instance, the PI3K/Akt signaling pathway is frequently investigated in cancer research.





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PI3K/Akt signaling pathway with example quantitative data.



In this hypothetical example, the upregulation of Akt (Heavy/Light Ratio: 1.89) suggests an activation of this pro-survival pathway in response to the experimental condition.

Conclusion

The **DL-Methionine-D3** metabolic labeling workflow provides a robust and accurate method for quantitative proteomics. It is a valuable tool for researchers in various fields to gain insights into the dynamic changes of the proteome in response to different stimuli. The detailed protocols and data presentation guidelines provided in this application note will enable scientists to effectively implement this technique in their research.

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